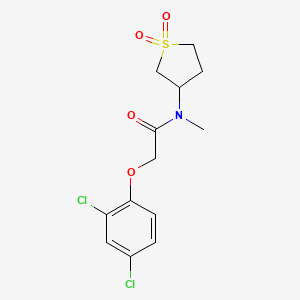

2-(2,4-dichlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO4S/c1-16(10-4-5-21(18,19)8-10)13(17)7-20-12-3-2-9(14)6-11(12)15/h2-3,6,10H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGBADOQLCWPKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide typically involves the following steps:

Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, undergoes a nucleophilic substitution reaction with a suitable acylating agent to form the 2,4-dichlorophenoxy intermediate.

Introduction of the Dioxothiolan Ring: The intermediate is then reacted with a thiolane derivative under oxidative conditions to introduce the dioxothiolan ring.

Formation of the Methylacetamide Moiety: Finally, the compound is treated with methylamine and an acylating agent to form the N-methylacetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The dioxothiolan ring can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding thiol derivatives.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide may have applications in:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in biochemical assays or as a probe for studying biological processes.

Medicine: Possible applications in drug development or as a therapeutic agent.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Detailed Comparative Analysis

Substituent Effects on Bioactivity

- Phenoxy Group Variations: The 2,4-dichlorophenoxy group (target compound, Compound 533, 7a–h) is associated with auxin-like activity in plants and COX-2 inhibition in mammals . In contrast, the 4-chlorophenoxy analog () lacks the 2-chloro substituent, likely reducing herbicidal potency due to diminished receptor binding . 3,4-Dichlorophenyl () confers structural similarity to penicillin derivatives, enabling coordination with metal ions or enzymes .

- Thioureido moieties (7a–h) facilitate strong hydrogen bonding with COX-2, yielding superior inhibitory activity (docking scores: −9.2 to −10.1 kcal/mol) compared to 2,4-D (−7.5 kcal/mol) . Methylpyridinyl (Compound 533) mimics natural auxins, enabling interaction with plant auxin receptors .

Biological Activity

2-(2,4-Dichlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

- Molecular Formula: C₁₆H₁₇Cl₂N₃O₄S

- Molecular Weight: 418.3 g/mol

- CAS Number: 1189484-17-0

The compound acts primarily as a modulator of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play a significant role in neuronal excitability and are implicated in various physiological processes, including cardiac rhythm and neurotransmitter release.

Key Findings:

- In a study evaluating a series of compounds similar to this one, it was found that derivatives with the 1,1-dioxidotetrahydrothiophen-3-yl group exhibited enhanced potency as GIRK channel activators compared to other scaffolds. The compound demonstrated nanomolar potency in activating GIRK1/2 channels while maintaining metabolic stability .

Biological Activity

The biological activity of this compound has been characterized through various in vitro and in vivo studies.

Efficacy Data:

The following table summarizes the potency of related compounds in activating GIRK channels:

| Compound | GIRK1/2 Potency (nM) | GIRK1/4 Potency (nM) | Efficacy (%) |

|---|---|---|---|

| 12c | 609 ± 169 | Inactive | 20 ± 1 |

| 12d | 782 ± 155 | Inactive | 44 ± 3 |

| 12g | 723 ± 88 | 2869 ± 282 | 103 ± 4 |

Values are mean potency values obtained from triplicate determinations .

Case Studies

Recent research highlighted the compound's potential therapeutic applications:

- Cardiovascular Research : A study indicated that activation of GIRK channels by this compound could lead to reduced heart rate and improved cardiac function in models of heart failure.

- Neurological Studies : Another investigation demonstrated that the compound could modulate synaptic transmission, suggesting potential applications in treating neurological disorders characterized by excitotoxicity.

Safety and Toxicology

Safety assessments indicate that while the compound exhibits significant biological activity, its safety profile requires thorough evaluation. Preliminary toxicity studies suggest moderate toxicity levels; however, further investigations are necessary to establish safe dosage parameters for clinical applications.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2,4-dichlorophenoxy)-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-methylacetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including halogenation, nucleophilic substitution, and oxidation. For example:

- Step 1 : React 2,4-dichlorophenol with chloroacetyl chloride to form the phenoxy-acetyl intermediate.

- Step 2 : Introduce the thiolan-3-amine moiety via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF, room temperature) .

- Step 3 : Oxidize the thiolane ring to the 1,1-dioxo derivative using oxidizing agents like H₂O₂ or mCPBA .

- Key Parameters : Control reaction pH (7–9) and temperature (20–25°C) to minimize side reactions. Monitor progress via TLC or HPLC .

Q. How can researchers structurally characterize this compound to confirm purity and configuration?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~4.5 ppm for methylene adjacent to the acetamide group) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected at m/z 406.03).

- X-ray Crystallography : Resolve stereochemistry of the thiolan-3-yl group if crystallization is feasible .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays for targets like cyclooxygenase (COX) or acetylcholinesterase .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Structural Analogs : Compare activity of derivatives (e.g., replacing 2,4-dichlorophenoxy with 4-methoxyphenoxy) to identify pharmacophores .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to assess significance .

Q. What computational strategies are effective for studying molecular interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., COX-2, EGFR). Validate with MD simulations (NAMD/GROMACS) to assess stability .

- QSAR Modeling : Corrogate substituent effects (e.g., Cl vs. F) on bioactivity using descriptors like logP and polar surface area .

Q. How can solubility challenges be addressed for in vivo studies?

- Methodological Answer :

- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based formulations for aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

Q. What experimental designs are recommended for stability studies under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.